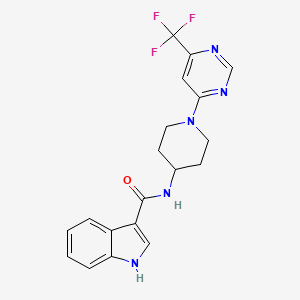

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-3-carboxamide

Description

N-(1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-3-carboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with a trifluoromethyl group at the 6-position. This pyrimidine ring is linked to a piperidin-4-yl moiety, which is further connected to an indole-3-carboxamide group. The trifluoromethyl group enhances metabolic stability and binding affinity through hydrophobic interactions, while the indole scaffold may contribute to interactions with aromatic residues in target proteins.

Properties

IUPAC Name |

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N5O/c20-19(21,22)16-9-17(25-11-24-16)27-7-5-12(6-8-27)26-18(28)14-10-23-15-4-2-1-3-13(14)15/h1-4,9-12,23H,5-8H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGQEDZUIRSONF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CNC3=CC=CC=C32)C4=NC=NC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine

The trifluoromethylpyrimidine core is typically synthesized via cyclocondensation of β-diketones with urea derivatives. For example, ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with guanidine under basic conditions to yield 4-chloro-6-(trifluoromethyl)pyrimidine. Key reaction parameters include:

Functionalization of Piperidin-4-amine

Nucleophilic aromatic substitution (SNAr) of 4-chloro-6-(trifluoromethyl)pyrimidine with piperidin-4-amine proceeds in polar aprotic solvents. Optimized conditions from analogous systems include:

- Molar ratio: 1:1.2 (pyrimidine:amine)

- Base: N,N-Diisopropylethylamine (DIPEA)

- Solvent: DMF at 60°C for 12–18 hours.

This step affords 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine in 70–85% yield after column chromatography.

Amide Coupling Strategies

The final step involves coupling 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine with 1H-indole-3-carboxylic acid. Patent data reveals two predominant methods:

HATU-Mediated Coupling

As demonstrated in WO2006020598A2, carbodiimide-based activators enable efficient amide bond formation:

Mixed Anhydride Approach

Alternative protocols employ isobutyl chloroformate to generate reactive intermediates:

- Conditions: 1H-Indole-3-carboxylic acid (1.0 equiv), isobutyl chloroformate (1.1 equiv), N-methylmorpholine (1.5 equiv) in THF at 0°C

- Reaction time: 2 hours pre-activation, followed by 12-hour coupling with the amine

Yields are comparable to HATU (60–70%) but require stringent moisture control.

Analytical Characterization

Critical spectroscopic data for the target compound include:

- 1H NMR (400 MHz, DMSO-d6): δ 11.62 (s, 1H, indole NH), 8.72 (s, 1H, pyrimidine H-2), 8.35 (d, J = 7.6 Hz, 1H, indole H-4), 7.95 (s, 1H, amide NH), 7.45–7.32 (m, 3H, indole H-5,6,7), 4.38–4.25 (m, 1H, piperidine H-4), 3.92–3.85 (m, 2H, piperidine H-1), 3.02–2.94 (m, 2H, piperidine H-3,5), 2.12–1.98 (m, 2H, piperidine H-2,6).

- LC-MS (ESI+): m/z 403.4 [M+H]+.

Scale-Up Considerations and Challenges

Industrial-scale synthesis faces two primary hurdles:

- Trifluoromethyl Group Stability: The CF3 group is susceptible to hydrolysis under strongly acidic or basic conditions, necessitating pH-controlled environments during SNAr and coupling steps.

- Piperidine Ring Conformational Flexibility: Racemization at the piperidine C-4 position can occur during amidation, requiring low-temperature protocols to preserve stereochemical integrity.

A comparative analysis of coupling reagents (Table 1) highlights HATU as optimal for balancing cost and efficiency.

Table 1. Coupling Reagent Performance for Amide Bond Formation

| Reagent | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| HATU | 78 | 97 | 12.50 |

| EDCl/HOBt | 65 | 93 | 8.20 |

| DCC | 58 | 89 | 5.80 |

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

Recent advancements explore palladium-catalyzed coupling to install the pyrimidine ring post-amide formation. For instance, coupling 4-bromo-6-(trifluoromethyl)pyrimidine with a pre-formed indole-piperidine boronic ester achieves 55% yield but requires expensive catalysts.

Solid-Phase Synthesis

Immobilization of piperidin-4-amine on Wang resin enables iterative coupling and pyrimidine functionalization, though yields remain suboptimal (40–50%).

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Substitution: The trifluoromethyl and pyrimidine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-3-carboxamide exhibit promising anticancer properties. A study highlighted that several trifluoromethyl pyrimidine derivatives demonstrated moderate to strong anticancer activities against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells at concentrations of 5 μg/ml, although less effective than doxorubicin, a standard chemotherapy drug .

| Cell Line | IC50 (μg/ml) | Comparison to Doxorubicin |

|---|---|---|

| PC3 | 5 | Lower |

| K562 | 5 | Lower |

| HeLa | 5 | Lower |

| A549 | 5 | Lower |

Antifungal and Insecticidal Properties

The compound's derivatives have also been evaluated for their antifungal and insecticidal activities. In vitro tests revealed that certain derivatives exhibited significant antifungal effects against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates comparable to commercial fungicides .

| Pathogen | Inhibition Rate (%) at 50 μg/ml |

|---|---|

| Botrytis cinerea | 96.76 |

| Sclerotinia sclerotiorum | 82.73 |

Anti-inflammatory Activity

In vitro studies have shown that related compounds can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Case Study on Tumor Growth Inhibition

In vivo experiments using xenograft models indicated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This highlights its potential as a therapeutic agent in cancer treatment.

Safety and Toxicity Assessment

Toxicological evaluations have demonstrated that the compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is crucial for its development as a clinical candidate.

Mechanism of Action

The mechanism of action of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on core motifs, substituents, biological targets, and therapeutic applications.

Structural Analogues with Pyrimidine-Piperidine-Indole Motifs

CPI-1205 (EZH2 Inhibitor) :

CPI-1205, identified in , shares the trifluoromethylpyrimidine and indole-carboxamide framework but incorporates a 2,2,2-trifluoroethylpiperidine group. This modification enhances selectivity for histone methyltransferase EZH2, a target in B-cell lymphomas. The target compound lacks the trifluoroethyl substitution, which may reduce its potency against EZH2 but could improve selectivity for other targets .- Key Difference : CPI-1205’s trifluoroethyl-piperidine group versus the target compound’s unsubstituted piperidine.

GPR52 Agonists () :

Compounds such as 25l and 30a-c feature pyrimidine-indoline carboxamides with substituents like thioether or benzyl groups. For example, 30a includes a 3-fluoro-5-(trifluoromethyl)benzyl group, optimizing brain penetration for neuropsychiatric applications. The target compound’s indole (vs. indoline) and lack of hydrophilic substituents (e.g., hydroxypropyl) may limit its blood-brain barrier permeability .

Compounds with Trifluoromethylpyrimidine in Patents

European patents () describe derivatives like (3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide . These molecules integrate spirocyclic or pyridazine cores, diverging from the target compound’s indole-piperidine architecture. Such structural complexity often correlates with improved target specificity (e.g., kinase inhibition) but may complicate synthesis .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Selectivity vs. Potency : The trifluoromethyl group is a common feature for enhancing binding, but substituents on the piperidine (e.g., CPI-1205’s trifluoroethyl) or indole (e.g., GPR52 agonists’ hydrophilic chains) fine-tune target engagement .

- Synthetic Challenges : Compounds with bulky substituents (e.g., spirocycles in ) may face scalability issues compared to the target compound’s simpler structure .

- Therapeutic Versatility : The pyrimidine-indole scaffold is adaptable across disease areas, but specific modifications dictate application—e.g., EZH2 inhibitors require precise piperidine functionalization .

Biological Activity

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-3-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C17H17F3N4O |

| Molecular Weight | 350.35 g/mol |

| LogP | 3.4794 |

| Polar Surface Area | 54.541 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound primarily involves its role as a kinase inhibitor . It has been shown to target specific kinases, such as glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in various cellular processes including metabolism, cell differentiation, and apoptosis.

Inhibition Potency

Recent studies have reported that derivatives of this compound exhibit nanomolar inhibition potency against GSK-3β. For instance, related compounds have demonstrated IC50 values ranging from 360 nM to 480 nM, indicating significant inhibitory activity coupled with improved metabolic stability compared to earlier analogs .

Structure-Activity Relationships (SAR)

The structure of this compound is critical for its biological activity. The trifluoromethyl group on the pyrimidine ring enhances lipophilicity and potentially affects binding affinity to the target kinase. Modifications at the piperidine and indole moieties also influence activity and selectivity.

Key Findings

- Substituent Effects : Variations in substituents on the piperidine ring can lead to significant changes in potency and selectivity against different kinases.

- Enantiomeric Differences : The enantiomers of this compound may exhibit different biological profiles due to their distinct conformational properties, influencing their interaction with target proteins .

Case Studies

Several studies have explored the biological effects of this compound and its analogs:

- GSK-3β Inhibition : A study focused on the optimization of indole-based inhibitors highlighted that introducing an amide bond significantly improved metabolic stability while maintaining high inhibitory potency against GSK-3β .

- Cytotoxicity Assessments : In vitro assays demonstrated that certain derivatives exhibited low cytotoxicity against HepG2 cells, with IC20 values greater than 40 µM, indicating a favorable therapeutic window for further development .

- Antitubercular Activity : Some analogs were evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentrations (MIC) as low as 5.2 µM .

Q & A

Q. What are the key structural features of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-indole-3-carboxamide, and how do they influence its reactivity?

The compound combines a trifluoromethyl-substituted pyrimidine ring, a piperidine scaffold, and an indole-carboxamide moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine ring contributes to conformational flexibility, enabling interactions with biological targets. The indole-carboxamide group provides hydrogen-bonding capabilities, critical for binding to enzymes or receptors. Structural analogs (e.g., compounds with pyrimidine cores) show that trifluoromethyl groups stabilize π-π interactions in hydrophobic pockets .

Q. What synthetic methodologies are recommended for preparing this compound, and what are common optimization challenges?

A typical synthesis involves coupling a 6-(trifluoromethyl)pyrimidin-4-yl-piperidine intermediate with an indole-3-carboxylic acid derivative via amide bond formation. Key steps include:

- Pyrimidine functionalization : Nucleophilic substitution at the pyrimidine C4 position with piperidine.

- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the piperidine-pyrimidine intermediate to indole-3-carboxylic acid.

Challenges include controlling regioselectivity during pyrimidine substitution and minimizing racemization during amide coupling. Column chromatography or recrystallization is often required for purification .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : To confirm regiochemistry (e.g., distinguishing pyrimidine substitution patterns) and assess purity.

- High-resolution mass spectrometry (HRMS) : For molecular formula validation.

- X-ray crystallography : To resolve conformational details of the piperidine and indole moieties (see crystallographic data for analogs like N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity?

- Molecular docking : Predict binding affinities to targets like kinases or GPCRs by modeling interactions between the trifluoromethyl group and hydrophobic pockets.

- QSAR modeling : Use structural analogs (e.g., pyrimidine-carboxamide derivatives) to correlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with activity.

- MD simulations : Assess conformational stability of the piperidine ring in aqueous vs. lipid environments to optimize pharmacokinetics .

Q. How should researchers address contradictions in biological activity data across similar compounds?

For example, if analogs with methyl vs. trifluoromethyl groups show conflicting enzyme inhibition:

- Validate assay conditions : Ensure consistent buffer pH, temperature, and solvent (DMSO concentration ≤1% to avoid artifacts).

- Probe off-target effects : Use selectivity panels (e.g., kinase profiling) to identify unintended interactions.

- Structural analysis : Compare X-ray co-crystal structures of analogs with target proteins to identify steric or electronic clashes .

Q. What strategies are effective in designing in vivo studies for this compound?

- Pharmacokinetic profiling : Measure oral bioavailability and half-life in rodent models, noting the trifluoromethyl group’s impact on metabolic stability.

- Dose optimization : Use tiered dosing (subtherapeutic to supratherapeutic) to assess toxicity linked to piperidine metabolism.

- Biomarker selection : Monitor downstream targets (e.g., phosphorylation levels for kinase inhibitors) in tissue samples .

Methodological Guidance

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

- Target hypothesis : Link its structure to known inhibitors of specific pathways (e.g., PI3K/AKT/mTOR for indole-carboxamide derivatives).

- Mechanistic studies : Use CRISPR-Cas9 gene editing to validate target engagement in cellular models.

- Translational relevance : Compare in vitro IC₅₀ values with clinical data from structurally related compounds .

Q. What experimental controls are critical when evaluating this compound’s biochemical activity?

- Positive/Negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only treatments.

- Counter-screening : Test against isoforms or paralogs of the target to assess selectivity.

- Stability controls : Pre-incubate the compound in assay buffer to rule out degradation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.